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Compound of Interest

Compound Name: Temodox

Cat. No.: B1682016 Get Quote

A Note on the Compound "Temodox": Initial searches for a compound named "Temodox"

yielded limited information. A compound with this name is registered under the CAS number

34499-96-2 with the molecular formula C12H12N2O5. However, extensive literature on its

discovery, history, mechanism of action, or clinical development is not readily available in the

public domain. It is hypothesized that the query may have intended to refer to "Temozolomide,"

a structurally and phonetically similar, well-documented anticancer agent. This guide will,

therefore, focus on the comprehensive history and discovery of Temozolomide.

Introduction to Temozolomide
Temozolomide (TMZ) is an oral alkylating agent that has become a cornerstone in the

treatment of malignant brain tumors, particularly glioblastoma and anaplastic astrocytoma.[1]

Its ability to cross the blood-brain barrier and its favorable toxicity profile have made it a

significant advancement in neuro-oncology. This guide provides a detailed overview of the

discovery, history, and mechanism of action of Temozolomide, tailored for researchers,

scientists, and drug development professionals.

Discovery and History
The journey of Temozolomide from a laboratory curiosity to a blockbuster drug is a testament to

academic-led drug discovery and persistence. The story begins in the late 1970s at Aston

University in Birmingham, England, within the research group of Professor Malcolm Stevens.[2]

[3] Funded by the Cancer Research Campaign (now Cancer Research UK), Professor Stevens'
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team was exploring novel nitrogen-rich heterocyclic compounds with potential anticancer

activity.[4][5]

The initial breakthrough came with the synthesis of mitozolomide, a precursor to

Temozolomide. While mitozolomide showed promise in early clinical testing, it was ultimately

hampered by severe toxicity.[3] Undeterred, the team re-evaluated their chemical approach,

leading to the synthesis of Temozolomide, then known as CCRG 81045, by PhD student

Robert Stone in April 1980.[3] This new compound was more stable, safer, and demonstrated

the crucial ability to cross the blood-brain barrier.[3]

Despite its promising preclinical activity, reported in 1987, the development of Temozolomide

faced challenges.[1] Major pharmaceutical companies were initially hesitant to invest in a

compound for what was considered a niche market.[5] However, the Cancer Research

Campaign's phase 1 committee decided to fund the initial clinical trials.[5] The successful

scale-up of Temozolomide synthesis for these trials was undertaken by the Cancer Research

UK Formulation Unit at the University of Strathclyde.[2]

The turning point for Temozolomide came with larger clinical trials that demonstrated significant

survival benefits for patients with glioblastoma.[2] This led to its approval for medical use in the

European Union in January 1999 and in the United States in August 1999.[1] An intravenous

formulation was later approved in the US in February 2009.[1] Today, Temozolomide, marketed

as Temodar®, is the global standard of care for glioblastoma.[3][4]

Chemical and Physical Properties
A summary of the key chemical and physical properties of Temozolomide is presented below.
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Property Value

Molecular Formula C6H6N6O2

Molecular Weight 194.154 g/mol [6]

CAS Number 85622-93-1

Melting Point 212 °C (decomposes)[1]

Solubility Slightly soluble in water and aqueous acids[1]

Appearance White to light tan/light pink powder

Mechanism of Action
Temozolomide is a prodrug that is stable at acidic pH but undergoes spontaneous, non-

enzymatic hydrolysis at physiological pH to its active metabolite, 5-(3-methyl-1-triazen-1-

yl)imidazole-4-carboxamide (MTIC).[1][7] MTIC further decomposes to a highly reactive

methyldiazonium cation, which is the active alkylating species.[8][9]

The cytotoxic effect of Temozolomide is primarily due to the methylation of DNA, most

commonly at the N-7 and O-6 positions of guanine residues and the N-3 position of adenine.[8]

The methylation at the O-6 position of guanine (O6-MeG) is the most cytotoxic lesion.[8] This

adduct mispairs with thymine during DNA replication, leading to a futile cycle of mismatch

repair (MMR) that ultimately results in DNA double-strand breaks and apoptosis.[10]

Resistance Mechanisms
A key mechanism of resistance to Temozolomide is the DNA repair protein O6-alkylguanine

DNA alkyltransferase (AGT), encoded by the O6-methylguanine-DNA methyltransferase

(MGMT) gene.[1][6] AGT can remove the methyl group from the O-6 position of guanine,

thereby repairing the DNA damage before it can trigger cell death.[6] Tumors with high levels of

MGMT expression are often resistant to Temozolomide.[1] Conversely, epigenetic silencing of

the MGMT gene via promoter methylation leads to decreased AGT expression and increased

sensitivity to Temozolomide.[1] Other resistance mechanisms include defects in the MMR

system and the involvement of the base excision repair (BER) pathway.[8][11]
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Signaling Pathways
Temozolomide treatment can induce a variety of cellular signaling pathways, primarily in

response to the DNA damage it causes. These pathways can influence cell fate, leading to

either apoptosis or the development of resistance.
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Key signaling pathways activated by Temozolomide-induced DNA damage.

Experimental Protocols
Synthesis of Temozolomide
Several synthetic routes for Temozolomide have been reported. A common method involves the

following key steps:[12][13][14]

Diazotization of 5-aminoimidazole-4-carboxamide: 5-aminoimidazole-4-carboxamide is

treated with sodium nitrite in an acidic solution to form the corresponding diazonium salt.

This intermediate is often unstable and used directly in the next step.[14]

Cyclization with Methyl Isocyanate: The diazonium salt is then reacted with methyl

isocyanate. This reaction leads to the formation of the imidazotetrazine ring system of
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Temozolomide.[12]

Alternative, more scalable, and safer synthetic processes have been developed to avoid the

use of hazardous reagents like methyl isocyanate.[13][15]

Starting Material

Step 1: Diazotization

Intermediate

Step 2: Cyclization

Final Product

5-aminoimidazole-4-carboxamide
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and Acid
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A simplified workflow for the synthesis of Temozolomide.

In Vitro Cell Viability Assay
To assess the cytotoxic effects of Temozolomide on glioblastoma cell lines, a standard MTT (3-

(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
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Cell Seeding: Glioblastoma cells are seeded in 96-well plates at a density of 5,000-10,000

cells per well and allowed to adhere overnight.

Drug Treatment: The cells are then treated with varying concentrations of Temozolomide

(typically ranging from 1 µM to 1 mM) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO)

is also included.[10]

MTT Incubation: After the treatment period, the medium is replaced with fresh medium

containing MTT solution (0.5 mg/mL) and incubated for 2-4 hours at 37°C.

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are

dissolved in a solubilization solution (e.g., DMSO or isopropanol).

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The cell viability is calculated as a percentage of the vehicle-treated control.

Clinical Trials and Efficacy
Numerous clinical trials have established the efficacy of Temozolomide in the treatment of

malignant gliomas. The landmark phase 3 trial by the European Organisation for Research and

Treatment of Cancer (EORTC) and the National Cancer Institute of Canada (NCIC)

demonstrated that adding Temozolomide to radiotherapy for newly diagnosed glioblastoma

significantly improved median overall survival (14.6 months vs. 12.1 months with radiotherapy

alone) and the 2-year survival rate (26.5% vs. 10.4%).[16]

Subsequent studies have explored different dosing schedules and combinations with other

therapeutic agents.[17][18][19] A review of 21 clinical trials showed that while Temozolomide as

a single agent had a modest effect on brain metastases from solid tumors, its combination with

whole-brain radiotherapy or other anticancer drugs showed encouraging results.[17]
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Trial / Study Patient Population Treatment Arms Key Findings

EORTC/NCIC Phase

3[16]

Newly diagnosed

glioblastoma

1. Radiotherapy +

concurrent and

adjuvant TMZ2.

Radiotherapy alone

Median OS: 14.6 vs

12.1 months2-year

OS: 26.5% vs 10.4%

GEINO 14-01[16]
Newly diagnosed

glioblastoma

1. Standard 6 cycles

of adjuvant TMZ2.

Extended 12 cycles of

adjuvant TMZ

No significant

improvement in 6-

month PFS with

extended TMZ;

increased toxicity.

Perry J.R. et al.[16]
Elderly patients with

glioblastoma

1. Hypofractionated

RT + TMZ2.

Hypofractionated RT

alone

Median OS: 9.3 vs 7.6

monthsMedian PFS:

5.3 vs 3.9 months

ECOG-ACRIN

E3F05[18]
Grade 2 glioma

1. Radiotherapy +

TMZ2. Radiotherapy

alone

10-year survival rate:

70% vs 47%

Conclusion
The discovery and development of Temozolomide represent a significant achievement in

oncology, transforming the treatment landscape for patients with malignant brain tumors. From

its origins in curiosity-driven academic research to its current status as a standard-of-care

chemotherapy, the story of Temozolomide underscores the importance of persistent scientific

inquiry and collaboration. Ongoing research continues to explore ways to overcome resistance

and enhance its efficacy, ensuring that the legacy of this remarkable compound will continue to

evolve.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1682016#discovery-and-history-of-temodox-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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